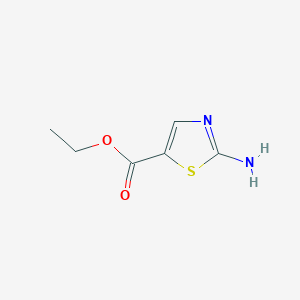
2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide is a chemical compound with the molecular formula C15H11Cl3NO2. It is known for its applications in various fields, including pharmacology and biological studies. This compound is characterized by its white to pale grey solid form and has a melting point of 180-181°C .
Preparation Methods
The synthesis of 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide involves several steps. One common method includes the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified through recrystallization .
Chemical Reactions Analysis
2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Scientific Research Applications
2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide is used in various scientific research applications:
Pharmacology: It is studied for its potential pharmacological activities, including its effects on biological systems.
Biological Studies: The compound is used in the dynamic method of determining the octanol-water partition coefficient of related compounds in QSAR (Quantitative Structure-Activity Relationship) studies.
Industrial Applications: It is utilized in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide can be compared with other similar compounds such as:
2,6-Dichloroacetanilide: This compound shares a similar structure but lacks the methoxy group and the additional chlorine atom on the phenyl ring.
N-phenylacetamide: This is a simpler compound with a similar acetamide structure but without the chlorine and methoxy substituents.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-21-11-7-12(17)15(13(18)8-11)19(14(20)9-16)10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLSZLXVWQNDLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Cl)N(C2=CC=CC=C2)C(=O)CCl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301179035 |
Source


|
| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136099-58-6 |
Source


|
| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136099-58-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-chloro-N-(2,6-dichloro-4-methoxyphenyl)-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301179035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














